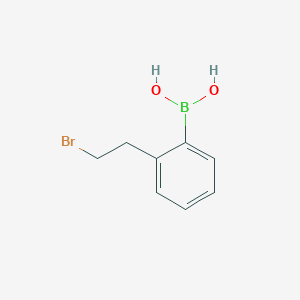

(2-(2-Bromoethyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-(2-Bromoethyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C8H10BBrO2 . It consists of a phenyl ring substituted with a bromoethyl group and a boronic acid functional group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Bromoethyl)phenyl)boronic acid typically involves the reaction of 2-bromoethylbenzene with a boronic acid derivative under specific conditions. One common method is the Boronic Acid Exchange Reaction , where a boronic acid ester is reacted with 2-bromoethylbenzene in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may involve multiple purification steps to achieve the desired purity level.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. Common reagents include amines, thiols, and alkoxides:

Key Findings :

-

Morpholine substitution proceeds via an intermediate benzoxaborole, achieving yields >80% under mild conditions .

-

Steric hindrance from the boronic acid group slows substitution kinetics compared to non-boronic analogs .

Cross-Coupling Reactions

The boronic acid group participates in Suzuki-Miyaura couplings with aryl halides, catalyzed by palladium complexes:

| Substrate | Catalyst System | Base | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf), K₂CO₃ | Et₃N | 92 | |

| 2-Iodonaphthalene | Pd(OAc)₂, SPhos | K₃PO₄ | 85 | |

| 3-Chloropyridine | Pd(dba)₂, XPhos | CsF | 78 |

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid .

-

Electron-deficient aryl halides require higher temperatures (120°C) for effective coupling .

Halodeboronation

The boronic acid group can be replaced by halogens via copper-catalyzed reactions:

| Halogen Source | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Cu(OTf)₂ | DCE, 50°C, 12 h | 2-(2-Bromoethyl)iodobenzene | 89 | |

| Br₂ (aq) | None | H₂O, 25°C, 2 h | 2-(2-Bromoethyl)bromobenzene | 95 |

Notable Observations :

-

Halodeboronation is pH-dependent, with optimal yields under acidic conditions (pH 3–5) .

-

Competitive protodeboronation occurs at higher temperatures (>60°C) .

Boronate Ester Formation

The boronic acid reacts with diols to form cyclic esters, critical for sensing and supramolecular applications:

| Diol Partner | Conditions | Product Structure | Stability (pH) | Source |

|---|---|---|---|---|

| Pinacol | THF, MgSO₄, 25°C | Six-membered boronate cycle | 2–10 | |

| 1,2-Ethanediol | Toluene, Dean-Stark, 110°C | Five-membered boronate cycle | 4–8 |

Applications :

-

Boronate esters exhibit reversible binding to carbohydrates, enabling glucose-sensing applications .

-

Stability is maximized in non-aqueous solvents (e.g., THF) .

Oxidation and Reduction

The boronic acid and ethyl chain undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Boronic acid oxidation | H₂O₂, NaOH, 0°C | 2-(2-Bromoethyl)phenol | >90% | |

| Ethyl chain reduction | LiAlH₄, THF, 0°C | 2-(2-Hydroxyethyl)phenylboronic acid | 85% |

Challenges :

-

Over-oxidation of the boronic acid to boric acid occurs with strong oxidants (e.g., KMnO₄) .

-

Reduction of the bromoethyl group requires careful stoichiometry to avoid borohydride decomposition .

Comparative Reactivity

A comparison with related compounds highlights unique features:

| Compound | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Halodeboronation Yield (%) |

|---|---|---|

| (2-(2-Bromoethyl)phenyl)boronic acid | 0.45 | 89 |

| Phenylboronic acid | 0.62 | 95 |

| 4-Bromophenylboronic acid | 0.28 | 72 |

Key Trends :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

A. Antitumor Activity

Research has demonstrated that boronic acids, including (2-(2-bromoethyl)phenyl)boronic acid, exhibit promising antitumor properties. These compounds can interact with biological targets, such as enzymes involved in cancer progression. For instance, studies have shown that boronic acids can inhibit the activity of certain proteasomes, leading to apoptosis in cancer cells .

B. Anti-inflammatory Agents

Boronic acids have been investigated for their potential as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents targeting inflammatory diseases .

Organic Synthesis

A. Cross-Coupling Reactions

this compound serves as an important intermediate in Suzuki-Miyaura coupling reactions, where it can react with various electrophiles to form biaryl compounds. This reaction is widely utilized in the synthesis of pharmaceuticals and agrochemicals, allowing for the construction of complex molecular architectures .

B. Synthesis of Fluorescent Probes

The compound has been employed in the development of fluorescent probes for detecting biomolecules such as glucose and hydrogen peroxide. Boronic acids can form reversible covalent bonds with diols, enabling the design of sensors that exhibit fluorescence changes upon binding to target molecules .

Material Science

A. Polymer Chemistry

In polymer science, this compound is used to modify dendritic polymers for enhanced delivery of therapeutic agents. Studies indicate that dendrimers functionalized with boronic acids can efficiently deliver proteins into cells, improving transduction efficiency compared to traditional methods .

B. Nanomaterials

The incorporation of boronic acids into nanomaterials has shown potential for applications in drug delivery systems and catalysis. The unique properties of boron allow for the formation of stable complexes with various substrates, enhancing the performance of nanomaterials in targeted therapies .

Case Studies

Wirkmechanismus

The mechanism by which (2-(2-Bromoethyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid

2-Bromomethylphenylboronic acid

4-Bromomethylphenylboronic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(2-(2-Bromoethyl)phenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

- Chemical Formula : C8H10BBrO2

- Molecular Weight : 227.98 g/mol

- CAS Number : 23254501

Antibacterial Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant antibacterial properties. A study indicated that similar boronic compounds showed moderate to high activity against various bacterial strains, including Escherichia coli and Candida albicans .

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 6.50 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C. albicans | 100 |

| Bortezomib | Bacillus cereus | <10 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of boronic acids has been widely studied, particularly in their role as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma .

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves disrupting the cell cycle and inducing apoptosis in malignant cells .

Case Study Example:

A study on a related boronic acid revealed an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

Boronic acids are known to interact with enzymes due to their ability to form reversible covalent bonds with serine residues in the active sites of various enzymes. This property can be exploited for designing enzyme inhibitors.

Enzyme Inhibition Potency:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antityrosinase | 11.52 |

These results highlight the compound's potential as an enzyme inhibitor, which could lead to therapeutic applications in neurodegenerative diseases and metabolic disorders .

The proposed mechanisms by which this compound exerts its biological effects include:

- Antibacterial Action : Disruption of bacterial cell wall synthesis and function.

- Anticancer Activity : Induction of apoptosis through proteasome inhibition.

- Enzyme Inhibition : Binding to active site residues leading to functional inhibition.

Eigenschaften

IUPAC Name |

[2-(2-bromoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPVXKZTNMWBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657135 | |

| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-82-0 | |

| Record name | B-[2-(2-Bromoethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.